molecular formula C15H15ClN2O3 B15059573 Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate

Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate

Cat. No.: B15059573
M. Wt: 306.74 g/mol
InChI Key: ZTPDQQAZFAXYKB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate is a synthetic organic compound featuring a pyridine core substituted with a chloro group at position 2, a methyl ester at position 4, and a 4-methoxybenzylamino group at position 5. This structure combines electron-withdrawing (chloro) and electron-donating (methoxybenzylamino) groups, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

methyl 2-chloro-6-[(4-methoxyphenyl)methylamino]pyridine-4-carboxylate

InChI

InChI=1S/C15H15ClN2O3/c1-20-12-5-3-10(4-6-12)9-17-14-8-11(15(19)21-2)7-13(16)18-14/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

ZTPDQQAZFAXYKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CC(=C2)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Reaction of Methyl 2,6-Dichloroisonicotinate with 4-Methoxybenzylamine

The most direct route involves substituting the 6-chloro group in methyl 2,6-dichloroisonicotinate with 4-methoxybenzylamine under basic conditions.

Procedure :

  • Substrate Preparation : Methyl 2,6-dichloroisonicotinate (1.0 equiv) is dissolved in anhydrous THF.
  • Base Activation : Sodium hydride (1.2 equiv) is added at 0°C to generate the reactive amine species.
  • Nucleophilic Substitution : 4-Methoxybenzylamine (1.1 equiv) is introduced dropwise. The mixture is stirred at 60°C for 12–24 hours.
  • Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc = 4:1).

Key Data :

  • Yield : 70–85%.
  • Regioselectivity : The 6-position is preferentially substituted due to electronic activation by the ester group at position 4.
  • Byproducts : <5% bis-alkylation or unreacted starting material.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

This method enables C–N bond formation between methyl 2-chloro-6-bromoisonicotinate and 4-methoxybenzylamine using a palladium catalyst.

Procedure :

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv).
  • Reaction Conditions : Toluene/EtOH (3:1), 100°C, 18 hours.
  • Purification : Column chromatography (CH₂Cl₂/MeOH = 20:1) yields the product as a white solid.

Key Data :

  • Yield : 60–75%.
  • Advantages : Tolerates electron-deficient aryl chlorides.
  • Limitations : Requires stringent anhydrous conditions.

Reductive Amination Pathways

From Methyl 2-Chloro-6-Aminoisonicotinate

A two-step approach involving alkylation of a pre-formed amine:

  • Amine Protection : Methyl 2-chloro-6-aminoisonicotinate is treated with Boc₂O to protect the amine.
  • Alkylation : Reaction with 4-methoxybenzyl bromide (1.2 equiv) and K₂CO₃ in DMF at 80°C.
  • Deprotection : TFA-mediated removal of the Boc group yields the target compound.

Key Data :

  • Overall Yield : 50–65%.
  • Purity : >95% after recrystallization.

Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates the SNAr reaction, reducing reaction times:

  • Conditions : Methyl 2,6-dichloroisonicotinate (1.0 equiv), 4-methoxybenzylamine (1.2 equiv), DIPEA (2.0 equiv), DMF, 150°C, 30 minutes.
  • Yield : 80% with >99% conversion.

One-Pot Sequential Reactions

A patent approach combines esterification and amination:

  • Esterification : 2-Chloro-6-((4-methoxybenzyl)amino)isonicotinic acid is treated with methanol and H₂SO₄ under reflux.
  • Isolation : Crystallization from methanol/water affords the ester in 90% yield.

Critical Analysis of Methodologies

Method Yield Conditions Scalability
SNAr 70–85% Mild, no catalyst Industrial
Buchwald-Hartwig 60–75% Pd catalyst, anhydrous Lab-scale
Reductive Amination 50–65% Multi-step Limited
Microwave-Assisted 80% Fast, high energy Pilot-scale

Key Findings :

  • SNAr is optimal for large-scale production due to simplicity and cost-effectiveness.
  • Microwave methods enhance efficiency but require specialized equipment.
  • Palladium-catalyzed routes are preferable for functionalized substrates but incur higher costs.

Chemical Reactions Analysis

Reaction Conditions

Critical parameters influencing reactivity and selectivity include:

  • Microwave-assisted reactions : Enable rapid heating and improved regioselectivity during methoxylation and amine substitution .

  • Solvent systems : 1,4-dioxane or THF/MeOH mixtures are used to stabilize intermediates and facilitate nucleophilic attack .

  • Catalysts : Pd/C catalysts in hydrogenation ensure efficient deprotection without side reactions .

Structural Reactivity

The compound’s reactivity arises from:

  • Electrophilic chlorine atom : Acts as a leaving group in nucleophilic aromatic substitution, enabling amine coupling at the 2-position .

  • Methoxybenzylamino group : The bulky substituent may sterically hinder competing reactions, directing substitution to the 2-position .

  • Pyridine ring : Electron-deficient due to the ester group, facilitating nucleophilic attack .

Comparison with Analogues

Compound Key Functional Groups Reactivity Differences
Methyl 2-chloro-6-methoxynicotinateCl, methoxyLess sterically hindered; faster substitution
Methyl 2-amino-6-methoxynicotinateNH2, methoxyNo leaving group; requires activation
Methyl 2-chloro-6-(benzylamino)nicotinateCl, benzylaminoHigher steric bulk; slower reaction rates

Key Research Findings

  • Regioselectivity : Microwave conditions enhance selective substitution at the 2-position compared to conventional methods .

  • Purity : Flow hydrogenation ensures high-purity deprotection without residual catalysts .

  • Scalability : Continuous flow reactors in industrial settings improve yield consistency .

This compound’s synthesis leverages modern technologies to optimize reactivity and selectivity, positioning it as a versatile intermediate in medicinal chemistry.

Scientific Research Applications

Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Similarity Scores

The compound shares structural homology with several isonicotinate derivatives, as identified by high similarity scores (0.90–0.97) in chemical databases . Below is a comparative analysis of its analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents/Modifications Key Differences Similarity Score Potential Applications
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate N/A Methyl ester, 4-methoxybenzylamino, chloro Reference compound 1.00 Pharmaceutical intermediates
Ethyl 2-chloro-6-methoxyisonicotinate 106719-08-8 Ethyl ester, methoxy (position 6), chloro Ester group (ethyl vs. methyl); lacks amino substituent 0.97 Agrochemical synthesis
2-(Benzyloxy)-6-chloroisonicotinic acid 182483-63-2 Benzyloxy (position 2), chloro, carboxylic acid Acidic group replaces ester; benzyloxy vs. methoxybenzylamino 0.94 Coordination chemistry, metal ligands
Methyl 2-chloro-6-(piperazin-1-yl)isonicotinate 1227954-92-8 Piperazine ring (position 6), methyl ester, chloro Piperazine replaces 4-methoxybenzylamino N/A CNS-targeting drug candidates
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate 100278-33-9 Ethyl ester, 4-chlorobenzylamino, cyano, phenyl Additional cyano and phenyl groups N/A Kinase inhibition studies

Analysis of Substituent Effects

Ester Group Variations
  • Ethyl vs. However, methyl esters are generally more metabolically stable in vivo .
Amino Group Modifications
  • 4-Methoxybenzylamino vs. Piperazine: Replacing the 4-methoxybenzylamino group with a piperazine ring (CAS 1227954-92-8) introduces basicity and water solubility, which may improve bioavailability for central nervous system (CNS) applications .
  • 4-Chlorobenzylamino vs.
Functional Group Additions
  • Cyano and Phenyl Groups: The cyano group in CAS 100278-33-9 enhances electrophilicity, enabling nucleophilic attack in synthetic pathways, while the phenyl group may contribute to π-π stacking in protein interactions .

Biological Activity

Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate is a compound of significant interest in medicinal chemistry, particularly due to its structural characteristics and biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₅ClN₂O₃ and a molecular weight of approximately 306.74 g/mol. Its structure includes a chloro group, a methoxybenzyl amino group, and an isonicotinate backbone, which contribute to its unique chemical reactivity and biological profile.

Biological Activity Overview

The compound belongs to the class of nicotinic acid derivatives, which are known for various biological activities, including enzyme inhibition. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in nicotinic acid metabolism. This property makes it a candidate for further exploration in therapeutic contexts.

Research indicates that compounds with similar structures often interact with biological targets through the inhibition of key enzymatic pathways. For instance, the compound's structural features allow it to engage effectively with target sites, potentially disrupting metabolic processes. This mechanism is particularly relevant in cancer research, where enzyme inhibitors can play a crucial role in controlling cell proliferation.

Case Studies and Research Findings

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is vital for developing anti-cancer therapies as it targets the dynamic process of microtubule formation necessary for cell division .
  • Antitumor Activity : In vivo studies have shown that structurally related compounds exhibit significant antitumor activity by inducing apoptosis in cancer cells. These findings suggest that this compound could possess similar properties, warranting further investigation into its efficacy against various cancer types .
  • Inhibition of KDM4A Enzymatic Activity : Research has identified other isonicotinate derivatives as inhibitors of lysine demethylase enzymes (KDMs), which are implicated in cancer progression. The ability of these compounds to inhibit KDM4A suggests a potential pathway for this compound to influence gene expression and tumor growth .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
Methyl nicotinateMethyl ester of nicotinic acidUsed for muscle pain relief
Methyl 2-chloro-6-hydroxynicotinateHydroxynicotinic derivativeExhibits different reactivity due to hydroxyl group
6-Hydroxynicotinic acidNicotinic acid derivativeImportant precursor for various derivatives
This compoundIsonicotinate derivativePotential enzyme inhibitor with unique structural features

Q & A

Q. Q1: What are the key considerations for optimizing the synthesis of Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate?

Methodological Answer : Synthetic optimization should focus on:

  • Reagent Selection : Use 4-methoxybenzylamine derivatives (e.g., 4-Methoxybenzylchloride, CAS 824-94-2) as precursors, ensuring purity to avoid side reactions .
  • Reaction Conditions : Microwave-assisted synthesis (e.g., 300 W for 6 min with silica gel as a catalyst) can enhance yield and reduce reaction time, as demonstrated in analogous isonicotinate syntheses .
  • Purification : Recrystallization in methanol or ethyl acetate is recommended for high-purity isolation, with yields exceeding 90% under optimized conditions .

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer : Employ multi-technique characterization:

  • NMR Spectroscopy : Compare 1H^1H-NMR peaks (e.g., δ 8.04 for aromatic protons in analogous compounds) to confirm regioselectivity and functional group integrity .
  • HRMS : Validate molecular weight (e.g., observed [M+H]+ at m/z 695.2954 in similar isonicotinate derivatives) with theoretical calculations .
  • Elemental Analysis : Verify C, H, N percentages (e.g., ±0.3% deviation from theoretical values) to confirm stoichiometry .

Q. Q3: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer :

  • Oxidative Sensitivity : The compound may degrade under prolonged exposure to hydrogen peroxide or reactive oxygen species. Store in inert atmospheres (argon/nitrogen) at -20°C .
  • Hydrolytic Stability : Avoid aqueous solvents; use anhydrous DMSO or DMF for dissolution. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. Q4: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) level theory to model electron density at the C2-chloro position. High electrophilicity (Fukui indices >0.1) predicts susceptibility to nucleophilic attack .
  • Conformational Analysis : Spartan 06 or Gaussian 03W can simulate transition states for SNAr mechanisms, identifying steric hindrance from the 4-methoxybenzyl group .

Q. Q5: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer :

  • Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS. For example, discrepancies in aromatic proton splitting (e.g., δ 7.87 vs. δ 8.04) may indicate rotational isomerism—resolve via variable-temperature NMR .
  • Isotopic Labeling : Use deuterated analogs (e.g., methoxy-d3_3 derivatives) to assign ambiguous peaks in crowded spectral regions .

Q. Q6: What strategies enable the study of hydrogen peroxide-mediated degradation pathways?

Methodological Answer :

  • Kinetic Profiling : Monitor degradation via UV-Vis at λ~260 nm (characteristic of isonicotinate ring opening). Fit data to first-order kinetics to determine rate constants .
  • LC-MS/MS Trapping : Use boronic acid probes (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives) to capture reactive intermediates like quinone methides .

Q. Q7: How can retrosynthetic analysis improve scalable synthesis routes?

Methodological Answer :

  • Database Mining : Leverage Reaxys or Pistachio to identify feasible precursors (e.g., 2-chloro-6-aminoisonicotinate esters) and optimize protecting group strategies (e.g., Fmoc for amine protection) .
  • Step Economy : Prioritize convergent pathways, such as coupling pre-functionalized 4-methoxybenzylamine and chlorinated isonicotinate fragments in a one-pot reaction .

Safety and Handling

Q. Q8: What safety protocols are critical when handling 4-methoxybenzylamine intermediates?

Methodological Answer :

  • PPE Requirements : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure. 4-Methoxybenzylchloride is a lachrymator and skin irritant .
  • First Aid : Immediate ethanol rinsing for spills; consult toxicologists for inhalation exposure due to potential respiratory sensitization .

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